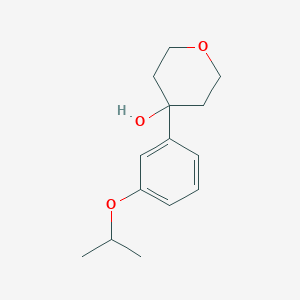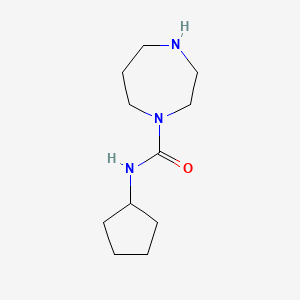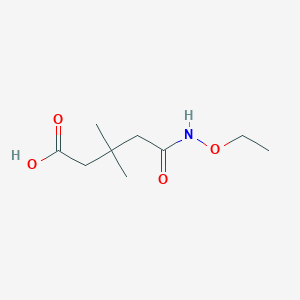
5,6-dichloro-1-methylbenzimidazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mouse Tumor Necrosis Factor Alpha . This compound is a cytokine involved in systemic inflammation and is part of the body’s immune response. It is a member of the tumor necrosis factor superfamily, which is a group of cytokines that can cause cell death (apoptosis).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mouse Tumor Necrosis Factor Alpha typically involves recombinant DNA technology. The gene encoding the protein is inserted into an expression vector, which is then introduced into a host cell (such as E. coli or yeast). The host cells are cultured under specific conditions to express the protein, which is then purified using various chromatographic techniques.
Industrial Production Methods
Industrial production of Mouse Tumor Necrosis Factor Alpha follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput chromatography systems. Quality control measures are in place to ensure the purity and activity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Mouse Tumor Necrosis Factor Alpha can undergo various biochemical reactions, including:
Oxidation: This can lead to the formation of disulfide bonds, which are crucial for the protein’s stability and function.
Reduction: Reduction of disulfide bonds can lead to the denaturation of the protein.
Substitution: Post-translational modifications such as phosphorylation can occur, altering the protein’s activity.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Dithiothreitol, beta-mercaptoethanol.
Phosphorylation: Kinases and ATP.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Denatured protein.
Phosphorylation: Phosphorylated protein with altered activity.
Aplicaciones Científicas De Investigación
Mouse Tumor Necrosis Factor Alpha is widely used in scientific research, including:
Chemistry: Studying protein-protein interactions and the effects of post-translational modifications.
Biology: Investigating the role of cytokines in immune responses and inflammation.
Medicine: Developing therapies for autoimmune diseases and cancer by targeting or mimicking the effects of Tumor Necrosis Factor Alpha.
Industry: Used in the production of diagnostic kits and as a standard in various assays.
Mecanismo De Acción
Mouse Tumor Necrosis Factor Alpha exerts its effects by binding to its receptors, Tumor Necrosis Factor Receptor 1 and Tumor Necrosis Factor Receptor 2. This binding triggers a cascade of signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to the expression of genes involved in inflammation, cell survival, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Human Tumor Necrosis Factor Alpha: Similar in structure and function but with slight differences in amino acid sequence.
Tumor Necrosis Factor Beta: Another member of the tumor necrosis factor superfamily with distinct biological functions.
Uniqueness
Mouse Tumor Necrosis Factor Alpha is unique in its specific interactions with mouse receptors and its role in mouse models of disease. It is a crucial tool for studying immune responses and developing therapies in preclinical research.
Propiedades
IUPAC Name |
5,6-dichloro-1-methylbenzimidazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2S/c1-12-7-3-5(10)4(9)2-6(7)11-8(12)13/h2-3H,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFNHPDUEBKGDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1S)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC(=C(C=C2N=C1S)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl 3-[(propylamino)methyl]piperidine-1-carboxylate](/img/structure/B7938825.png)



